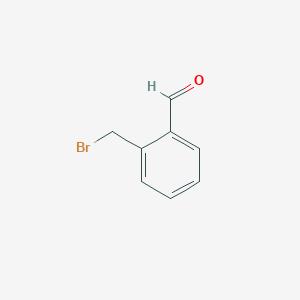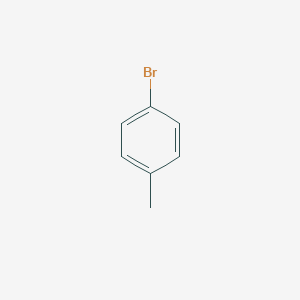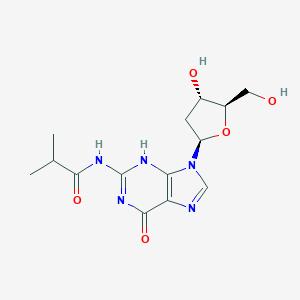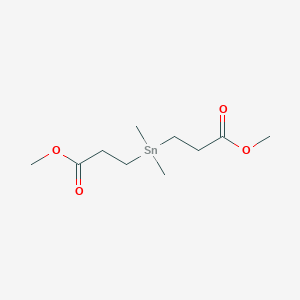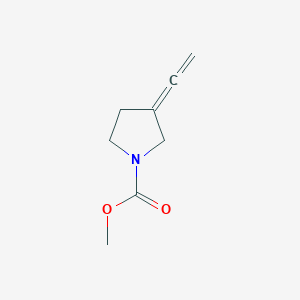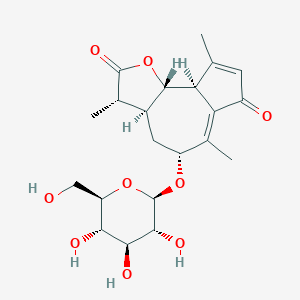
Lactuside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactuside C is a natural compound that is extracted from the seeds of the Lactuca sativa plant. It has been found to have a wide range of potential applications in scientific research due to its unique chemical properties. In
Aplicaciones Científicas De Investigación
Chemical Composition and Isolation
Lactuside C is a guaiane-type sesquiterpene glycoside isolated from Lactuca sativa L. (Compositae). Its structure was determined based on chemical and spectral data. Lactuside C was identified alongside other glycosides such as lactuside A and macrocliniside A (Ishihara, Miyase, & Ueno, 1987).
Neuroprotective Effects
Several studies have explored the neuroprotective effects of lactuside B, a related compound, on cerebral ischemia injury. For instance, one study found that lactuside B protected against cerebral edema and nerve cell damage by decreasing the expression of AQP4 and TRPM7 mRNAs in the cerebral cortex of rats (Zhan et al., 2014). Another study demonstrated that lactuside B reduced brain infarct volume and modified the expression of bcl-2 and bax mRNA, suggesting a mechanism of resistance against cerebral ischemia (Li et al., 2011).
Antidepressant Mechanisms
The antidepressant mechanisms of lactuside B have been studied, with findings indicating that its effects are primarily associated with the Ras signaling pathway. Molecular docking and animal experiments supported the involvement of the cAMP and PI3K-Akt signaling pathways in its antidepressant action (Niu et al., 2022).
Anti-Inflammatory and Antimicrobial Properties
Other sesquiterpene lactones, similar to lactuside C, have been shown to possess anti-inflammatory and antimicrobial properties. For example, dehydrocostus lactone exhibited antimycobacterial activities against Mycobacterium tuberculosis and Mycobacterium avium (Cantrell et al., 1998).
Impact on Metabolic Processes
Probiotics containing lactulose-based substances like "Lactusil" have been studied for their impact on metabolic processes in animal models, demonstrating improvements in biochemical and morphological indicators (Mosolov et al., 2021).
Propiedades
Número CAS |
112408-66-9 |
|---|---|
Nombre del producto |
Lactuside C |
Fórmula molecular |
C21H28O9 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(3S,3aS,5R,9aS,9bS)-3,6,9-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C21H28O9/c1-7-4-11(23)15-9(3)12(5-10-8(2)20(27)30-19(10)14(7)15)28-21-18(26)17(25)16(24)13(6-22)29-21/h4,8,10,12-14,16-19,21-22,24-26H,5-6H2,1-3H3/t8-,10-,12+,13+,14-,16+,17-,18+,19-,21+/m0/s1 |
Clave InChI |
ZUNQUEPUGDYLCG-NHDJOBCSSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2C[C@H](C(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



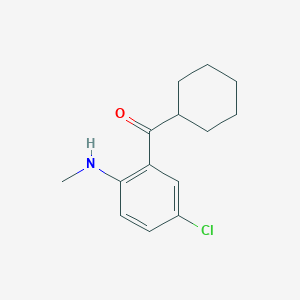

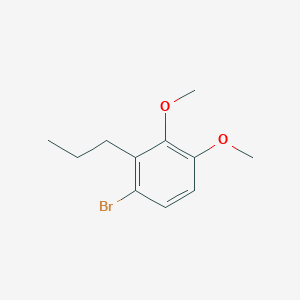
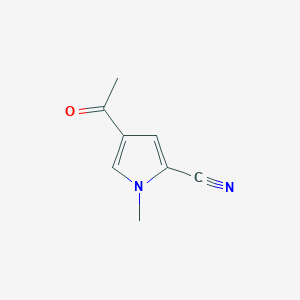
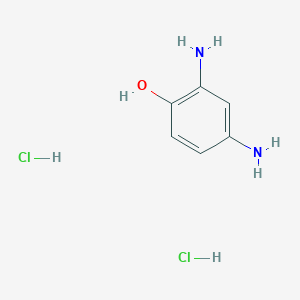
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
